molecular formula C18H16N4O3 B12056176 1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide

1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B12056176
M. Wt: 336.3 g/mol
InChI Key: AIYNWJYRBOWWAA-RGVLZGJSSA-N
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Description

1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a pyridinylmethylidene group, and a carbohydrazide moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified quinoline derivatives with altered biological activity .

Scientific Research Applications

1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

1-ethyl-4-hydroxy-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-2-22-14-8-4-3-7-13(14)16(23)15(18(22)25)17(24)21-20-11-12-6-5-9-19-10-12/h3-11,23H,2H2,1H3,(H,21,24)/b20-11+

InChI Key

AIYNWJYRBOWWAA-RGVLZGJSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CN=CC=C3)O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CN=CC=C3)O

Origin of Product

United States

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